molecular formula C27H18BrN3 B13700525 2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine

2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine

Cat. No.: B13700525
M. Wt: 464.4 g/mol
InChI Key: JBMICMZSCBZLIW-UHFFFAOYSA-N
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Description

2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its three aromatic rings attached to the triazine core, making it a highly conjugated system. It is of interest in various fields of research due to its unique structural and chemical properties.

Preparation Methods

The synthesis of 2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-biphenylamine, 4-bromobenzonitrile, and benzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired triazine compound. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF).

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic compounds and biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aromatic rings allow for π-π interactions with other aromatic systems, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine include other triazine derivatives such as:

    2,4,6-Triphenyl-1,3,5-triazine: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-(3-Biphenylyl)-4,6-diphenyl-1,3,5-triazine: Similar structure but without the bromophenyl group, affecting its chemical reactivity and applications.

    2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: Contains the bromophenyl group but lacks the biphenyl group, altering its electronic properties.

The uniqueness of this compound lies in its combination of three different aromatic systems, which provides a distinct set of chemical and physical properties.

Properties

Molecular Formula

C27H18BrN3

Molecular Weight

464.4 g/mol

IUPAC Name

2-(4-bromophenyl)-4-phenyl-6-(3-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C27H18BrN3/c28-24-16-14-21(15-17-24)26-29-25(20-10-5-2-6-11-20)30-27(31-26)23-13-7-12-22(18-23)19-8-3-1-4-9-19/h1-18H

InChI Key

JBMICMZSCBZLIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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